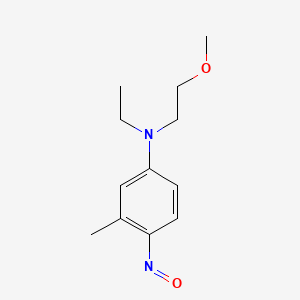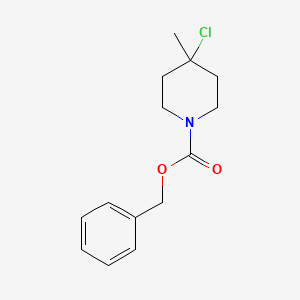
5-Fluoro-3-thiophenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-thiophenemethanol: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom and a hydroxymethyl group in the 3-position of the thiophene ring makes this compound a unique and valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-thiophenemethanol can be achieved through several methods. One common approach involves the fluorination of 3-thiophenemethanol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Fluoro-3-thiophenemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 5-Fluoro-3-thiophenemethane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: 5-Fluoro-3-thiophenecarboxaldehyde or 5-Fluoro-3-thiophenecarboxylic acid.
Reduction: 5-Fluoro-3-thiophenemethane.
Substitution: Various substituted thiophenemethanol derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Fluoro-3-thiophenemethanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a marker in various analytical techniques.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-3-thiophenemethanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-thiophenemethanol
- 3-Thiophenemethanol
- 2-Thiophenemethanol
Comparison: 5-Fluoro-3-thiophenemethanol is unique due to the specific positioning of the fluorine atom and the hydroxymethyl group. This configuration imparts distinct chemical and biological properties compared to its analogs. For example, 5-Fluoro-2-thiophenemethanol has the fluorine atom in a different position, leading to variations in reactivity and application potential.
Propriétés
Formule moléculaire |
C5H5FOS |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(5-fluorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5FOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
Clé InChI |
ALUBOLNDYNMEIU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate](/img/structure/B13979370.png)




